Propyl 4-[(butoxycarbonyl)amino]benzoate
Description
Propyl 4-[(butoxycarbonyl)amino]benzoate is a synthetic benzoic acid derivative featuring a propyl ester group at the carboxylic acid position and a para-substituted (butoxycarbonyl)amino (-NHCOOC₄H₉) moiety. The butoxycarbonyl (BOC) group serves as a protective agent for the amine, enhancing stability during synthesis or transport while enabling controlled release under acidic conditions .
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33g/mol |
IUPAC Name |
propyl 4-(butoxycarbonylamino)benzoate |
InChI |
InChI=1S/C15H21NO4/c1-3-5-11-20-15(18)16-13-8-6-12(7-9-13)14(17)19-10-4-2/h6-9H,3-5,10-11H2,1-2H3,(H,16,18) |
InChI Key |
QFXKEONBLIHIES-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)C(=O)OCCC |
Canonical SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)C(=O)OCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to two structurally related analogs: Propyl 4-Hydroxybenzoate (Propyl Paraben) and 4-{3-[4-(Butoxycarbonyl)Amino]Phenoxy}propyl-Benzamidine Derivatives (as described in ). Key differences include:
Physicochemical Properties
- Solubility: The BOC-protected amine and butoxy chain in this compound increase lipophilicity compared to Propyl Paraben, reducing water solubility but enhancing lipid membrane permeability . Propyl Paraben’s hydroxyl group allows moderate water solubility (0.4 g/L at 25°C), critical for its role as a preservative in aqueous formulations .
Stability :
Research Findings and Trends
- Prodrug Potential: The BOC group’s acid-labile nature aligns with trends in targeted drug delivery, as seen in MCHR1 antagonists (), where protective groups modulate in vivo release .
- Synthetic Utility : highlights BOC’s role in stabilizing amines during multi-step syntheses, a strategy applicable to the target compound’s design .
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